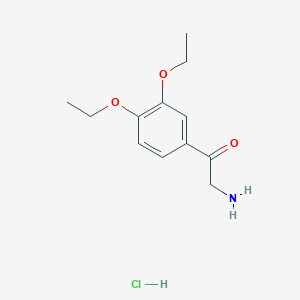

2-(3,4-Dichloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Übersicht

Beschreibung

“(3,4-Dichloro-2-methoxyphenyl)boronic acid” is a chemical compound with the CAS Number: 2096329-64-3 . It has a molecular weight of 220.85 and its IUPAC name is 3,4-dichloro-2-methoxyphenylboronic acid . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “(3,4-Dichloro-2-methoxyphenyl)boronic acid” is 1S/C7H7BCl2O3/c1-13-7-4 (8 (11)12)2-3-5 (9)6 (7)10/h2-3,11-12H,1H3 .

Physical And Chemical Properties Analysis

“(3,4-Dichloro-2-methoxyphenyl)boronic acid” is a solid at room temperature . It should be stored in an inert atmosphere .

Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety in this compound makes it an excellent candidate for Suzuki-Miyaura cross-coupling reactions. These reactions involve coupling aryl or vinyl boronic acids with aryl or vinyl halides, leading to the formation of biaryl or polyaryl compounds. Researchers use this method extensively in organic synthesis to create complex molecules, such as pharmaceutical intermediates and natural products .

Fluorescent Probes and Sensors

The electron-rich boron atom in (3,4-Dichloro-2-methoxyphenyl)boronic acid allows for the design of fluorescent probes and sensors. By attaching a fluorophore to the boronic acid group, scientists can develop molecular probes that selectively bind to specific analytes (e.g., sugars, catechols, or diols). These probes find applications in bioimaging, drug delivery, and environmental monitoring .

Antibacterial Agents

Researchers have explored boronic acid derivatives as potential antibacterial agents. The unique structural features of (3,4-Dichloro-2-methoxyphenyl)boronic acid may allow it to interact with bacterial enzymes or cell wall components, disrupting bacterial growth. Further studies are needed to evaluate its efficacy and safety .

Organocatalysis

Boronic acids can serve as organocatalysts in various chemical transformations. They participate in Lewis acid-base interactions, enabling enantioselective reactions. Researchers have used boronic acids in asymmetric allylation, aldol reactions, and other catalytic processes .

Materials Science

The boron atom in (3,4-Dichloro-2-methoxyphenyl)boronic acid contributes to its unique electronic properties. Scientists have explored its use in designing organic semiconductors, light-emitting materials, and conducting polymers. These applications are relevant for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells .

Supramolecular Chemistry

Boronic acids exhibit reversible covalent interactions with diols and other Lewis bases. Researchers have utilized this property to design supramolecular assemblies, such as molecular receptors and sensors. These systems can selectively bind to specific molecules, leading to applications in drug delivery, molecular recognition, and host-guest chemistry .

Safety and Hazards

Eigenschaften

IUPAC Name |

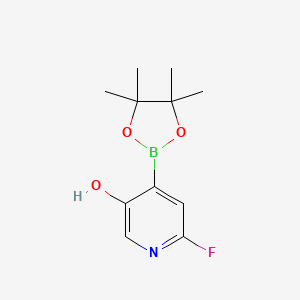

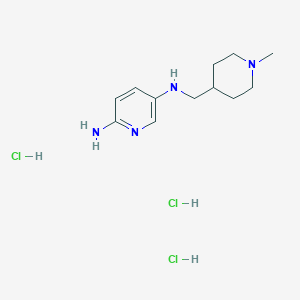

2-(3,4-dichloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)8-6-7-9(15)10(16)11(8)17-5/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGQYDNZCWBCOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BCl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301146038 | |

| Record name | 1,3,2-Dioxaborolane, 2-(3,4-dichloro-2-methoxyphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301146038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dichloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

2121513-28-6 | |

| Record name | 1,3,2-Dioxaborolane, 2-(3,4-dichloro-2-methoxyphenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-(3,4-dichloro-2-methoxyphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301146038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

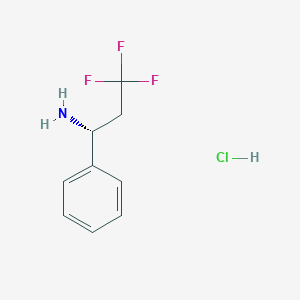

![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B6304780.png)

![6,6-Dimethyl-[1,4]diazepane dihydrochloride](/img/structure/B6304785.png)

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester dihydrochloride](/img/structure/B6304803.png)

![2-Amino-1-[4-methoxy-3-(methylsulfanyl)phenyl]ethan-1-one hydrochloride](/img/structure/B6304828.png)